Cas no 879937-05-0 (5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide)

5-Chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core functionalized with chloro, methylsulfanyl, and carboxamide groups, linked to a 1,3,4-thiadiazole ring via an ethylsulfanyl bridge. This structure imparts potential bioactivity, particularly in agrochemical and pharmaceutical applications, due to its thiadiazole and pyrimidine moieties, known for herbicidal, fungicidal, or antimicrobial properties. The presence of sulfur-containing groups enhances binding affinity and reactivity, making it a candidate for further derivatization. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies in drug or agrochemical development. The compound’s stability and synthetic accessibility further support its utility in research and industrial applications.
5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide structure
879937-05-0 structure
Product name:5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide
CAS No:879937-05-0
MF:C10H10ClN5OS3
MW:347.867295742035
CID:6043271
PubChem ID:16435325

5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
    • 4-Pyrimidinecarboxamide, 5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(methylthio)-
    • 5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide
    • 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
    • SR-01000154011-1
    • EN300-24109581
    • CCG-144260
    • AKOS001514851
    • Z57906497
    • 879937-05-0
    • 5-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide
    • SR-01000154011
    • Inchi: 1S/C10H10ClN5OS3/c1-3-19-10-16-15-9(20-10)14-7(17)6-5(11)4-12-8(13-6)18-2/h4H,3H2,1-2H3,(H,14,15,17)
    • InChI Key: MDAJCSQDJCVBAB-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=C(Cl)C(C(NC2=NN=C(SCC)S2)=O)=N1

Computed Properties

  • Exact Mass: 346.9736012g/mol
  • Monoisotopic Mass: 346.9736012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 160Ų

Experimental Properties

  • Density: 1.57±0.1 g/cm3(Predicted)
  • pka: 4.26±0.50(Predicted)

5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24109581-0.05g
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
879937-05-0 95%
0.05g
$212.0 2024-06-19

5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide Related Literature

Additional information on 5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-Chloro-N-5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Yl-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide: A Comprehensive Overview

5-Chloro-N-5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Yl-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide, identified by the CAS Registry Number 879937-05-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule incorporates a pyrimidine ring system, which is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3. This structural feature contributes to its stability and reactivity, making it a valuable substrate for further chemical modifications.

The synthesis of 5-Chloro-N-5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Yl-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and functional group transformations. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.

The compound's structure is characterized by the presence of sulfur-containing groups, such as ethylsulfanyl and methylsulfanyl moieties. These groups play a crucial role in modulating the compound's physicochemical properties, including solubility, stability, and bioavailability. The thioether groups are known to enhance the molecule's ability to interact with biological systems, making it a promising candidate for drug development. Additionally, the chloro substituent at position 5 introduces electron-withdrawing effects, which can influence the compound's reactivity and selectivity in biochemical environments.

In terms of pharmacological activity, 5-Chloro-N-5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Yl-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide has been studied for its potential as an anti-inflammatory agent. Recent studies have demonstrated its ability to inhibit key inflammatory pathways, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-kB). These findings suggest that the compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Beyond its pharmacological applications, this compound has also been investigated for its potential in agrochemicals. The thioether-containing structure exhibits promising activity against various plant pathogens, including fungi and bacteria. Field trials have shown that it can enhance crop resistance to diseases without adverse effects on plant growth or soil health. This dual functionality underscores the compound's versatility and broad applicability across different industries.

The development of 5-Chloro-N-5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Yl-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide into commercial products requires thorough toxicological evaluation to ensure safety for human use and environmental compatibility. Regulatory agencies mandate rigorous testing protocols to assess acute and chronic toxicity profiles. Recent studies have focused on evaluating the compound's metabolism pathways and potential for bioaccumulation in aquatic systems. These efforts aim to address any concerns related to its environmental impact while ensuring compliance with global safety standards.

In conclusion, CAS No 879937-05-0 represents a significant advancement in the field of organic synthesis with promising applications in medicine and agriculture. Its unique structural features and functional groups provide a foundation for further research into novel therapeutic agents and agrochemical solutions. As scientific understanding of this compound continues to evolve, it holds the potential to address unmet needs in healthcare and sustainable agriculture.

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